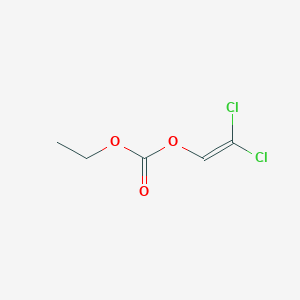![molecular formula C20H26 B14703202 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene CAS No. 21895-03-4](/img/structure/B14703202.png)
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of multiple methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups into the benzene ring.
Scientific Research Applications
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It serves as a solvent and intermediate in the production of dyes, plastics, and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene involves its interaction with various molecular targets. The presence of multiple methyl groups can influence its binding affinity to enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: A simpler derivative with four methyl groups attached to the benzene ring.
2,4,6-Trimethylphenylmethane: Another derivative with three methyl groups on the phenyl ring.
Uniqueness
1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene is unique due to its specific arrangement of methyl groups, which can significantly influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various applications where specific molecular interactions are required.
Properties
CAS No. |
21895-03-4 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-15(4)19(16(5)9-12)11-20-17(6)13(2)10-14(3)18(20)7/h8-10H,11H2,1-7H3 |
InChI Key |
QWBIHXHSSOYHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C(=CC(=C2C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


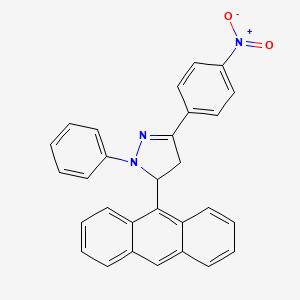
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

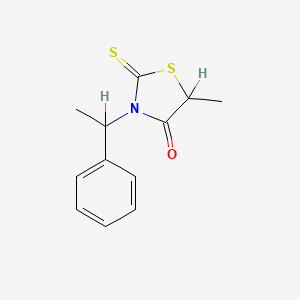
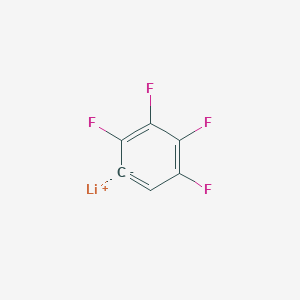
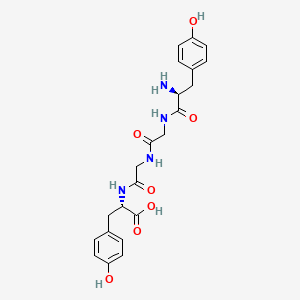
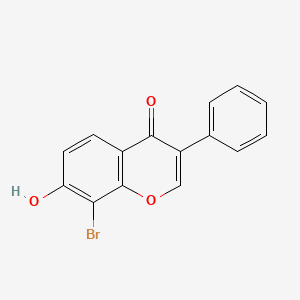

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)



![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
